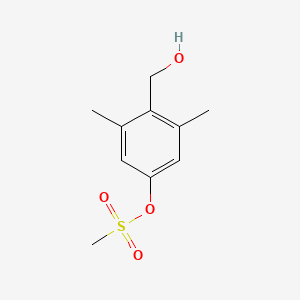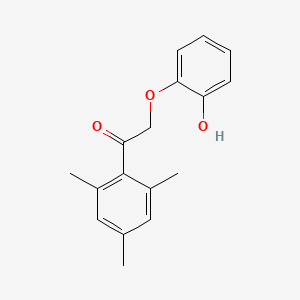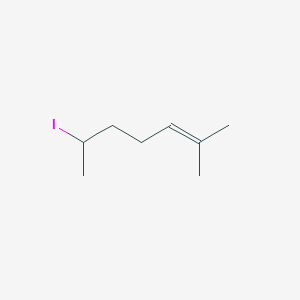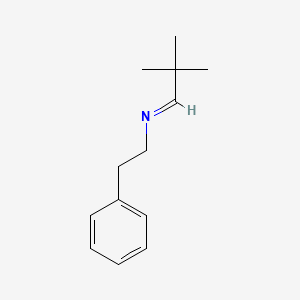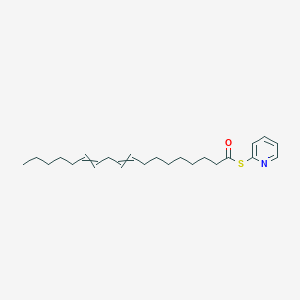
S-pyridin-2-yl octadeca-9,12-dienethioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
S-pyridin-2-yl octadeca-9,12-dienethioate: is a chemical compound known for its unique structure and properties It is an ester derivative of octadecadienoic acid and pyridine, characterized by the presence of a thioate group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of S-pyridin-2-yl octadeca-9,12-dienethioate typically involves the esterification of octadecadienoic acid with pyridine-2-thiol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include a solvent like dichloromethane and a catalyst such as 4-dimethylaminopyridine (DMAP) to enhance the reaction rate and yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification processes using automated reactors. The reaction parameters, such as temperature, pressure, and reactant concentrations, are optimized to ensure high efficiency and purity of the final product. The use of continuous flow reactors and advanced purification techniques like chromatography can further enhance the scalability and quality of the compound.
化学反応の分析
Types of Reactions: S-pyridin-2-yl octadeca-9,12-dienethioate undergoes various chemical reactions, including:
Oxidation: The thioate group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The pyridine ring can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like acetonitrile or dichloromethane.
Reduction: Lithium aluminum hydride; usually performed in anhydrous ether or tetrahydrofuran (THF).
Substitution: Bromine, nitric acid; reactions often conducted in solvents like chloroform or acetic acid.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated pyridine derivatives.
科学的研究の応用
Chemistry: S-pyridin-2-yl octadeca-9,12-dienethioate is used as a building block in organic synthesis, particularly in the preparation of complex molecules and functional materials
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological macromolecules, such as proteins and nucleic acids, are of interest for understanding its mechanism of action and potential therapeutic applications.
Medicine: this compound has shown promise in medicinal chemistry as a lead compound for drug development. Its ability to modulate biological pathways and target specific enzymes or receptors makes it a candidate for the treatment of various diseases.
Industry: In the industrial sector, this compound is used in the formulation of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymer industries.
作用機序
The mechanism by which S-pyridin-2-yl octadeca-9,12-dienethioate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The thioate group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of enzyme activity. Additionally, the pyridine ring can engage in π-π interactions with aromatic residues, influencing the binding affinity and specificity of the compound.
類似化合物との比較
S-pyridin-2-yl octadecanoate: Lacks the double bonds present in S-pyridin-2-yl octadeca-9,12-dienethioate, resulting in different reactivity and applications.
S-pyridin-2-yl octadeca-9,12-dienoate: Similar structure but without the thioate group, leading to variations in chemical behavior and biological activity.
S-pyridin-2-yl octadeca-9,12-dienethiol:
Uniqueness: this compound stands out due to the presence of both the thioate group and the conjugated diene system. This combination imparts unique chemical properties, such as enhanced reactivity and stability, making it a versatile compound for various applications.
特性
CAS番号 |
104197-74-2 |
|---|---|
分子式 |
C23H35NOS |
分子量 |
373.6 g/mol |
IUPAC名 |
S-pyridin-2-yl octadeca-9,12-dienethioate |
InChI |
InChI=1S/C23H35NOS/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23(25)26-22-19-17-18-21-24-22/h6-7,9-10,17-19,21H,2-5,8,11-16,20H2,1H3 |
InChIキー |
RYJAPIOMDNLNOL-UHFFFAOYSA-N |
正規SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)SC1=CC=CC=N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[2-(Propylamino)ethyl]-1,3,5-triazine-2,4-diamine](/img/structure/B14326218.png)

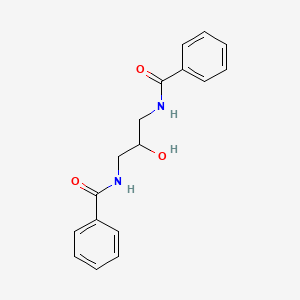

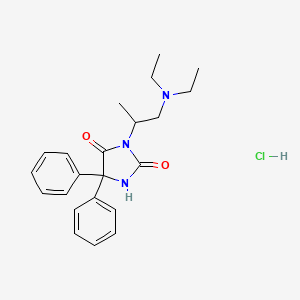
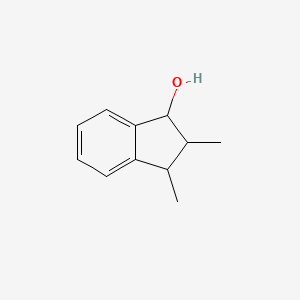
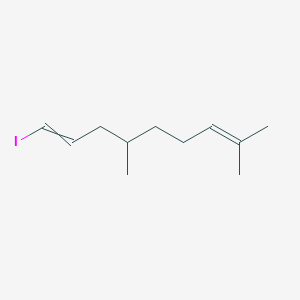
![2-[(Naphthalen-1-yl)oxy]ethane-1,1-diol](/img/structure/B14326265.png)
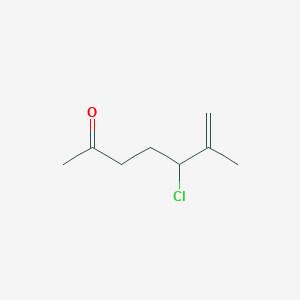
![{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl}acetic acid](/img/structure/B14326279.png)
